molecular formula C15H20ClNO2 B14702058 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride CAS No. 23109-39-9

1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride

Cat. No.: B14702058
CAS No.: 23109-39-9
M. Wt: 281.78 g/mol
InChI Key: UQASHFLROBHAQT-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its unique structural features, which include a hexahydrobenzazocine core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride typically involves multiple steps. One common method starts with the cyclization of appropriate precursors to form the hexahydrobenzazocine core. This is followed by the introduction of the methyl group at the 3-position and the acetate group at the 8-position. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents to facilitate the cyclization and functionalization reactions. The process is typically carried out under controlled temperature and pressure conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in pain management and neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol acetate hydrochloride is unique due to its specific structural features and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

23109-39-9

Molecular Formula

C15H20ClNO2

Molecular Weight

281.78 g/mol

IUPAC Name

(10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl) acetate;hydrochloride

InChI

InChI=1S/C15H19NO2.ClH/c1-10(17)18-14-4-3-11-7-13-8-12(15(11)9-14)5-6-16(13)2;/h3-4,9,12-13H,5-8H2,1-2H3;1H

InChI Key

UQASHFLROBHAQT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(CC3CC2CCN3C)C=C1.Cl

Origin of Product

United States

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